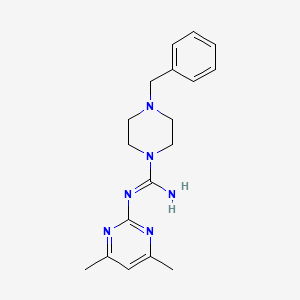

![molecular formula C17H21N3O2 B5502210 2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide" often involves multi-step chemical reactions that include the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at specific positions on the ring. For example, the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and related compounds has been demonstrated to provide potent activities against various strains, showcasing the synthetic accessibility of these molecules (Moraski et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a bicyclic structure combining a pyridine and an imidazole ring. This core structure is pivotal for the biological activity and chemical properties of these compounds. Structural characterization often involves spectroscopic techniques like FT-IR, NMR, and X-ray diffraction to confirm the structure, as seen in studies by Jayarajan et al. (2019) on related compounds.

Chemical Reactions and Properties

The chemical reactions involving "this compound" and its derivatives can include nucleophilic substitutions, additions, and cyclization reactions, which are fundamental for modifying the core structure or adding functional groups. These reactions play a crucial role in enhancing the compound's biological or chemical properties. The functionalization reactions of related compounds have been explored for their potential in creating new derivatives with varied biological activities (Yıldırım, Kandemirli, & Demir, 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the imidazo[1,2-a]pyridine core. Studies on similar compounds have highlighted the importance of these properties in determining the compound's suitability for further development and application.

Chemical Properties Analysis

Chemical properties, including reactivity, pKa, and the potential for interactions with biological molecules, define the applications of these compounds in medicinal chemistry and other areas. The imidazo[1,2-a]pyridine core is known for its interaction with various biological targets, which can be modulated through structural modifications. Research on derivatives like those synthesized by Bukowski (1984) has provided insights into their tuberculostatic activity, indicating the broad potential of these compounds in therapeutic applications (Bukowski, 1984).

Aplicaciones Científicas De Investigación

Antituberculosis Activity

A notable application of imidazo[1,2-a]pyridine derivatives is in the fight against tuberculosis, including strains resistant to multiple drugs. The synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated potent activity against replicating, non-replicating, multi-, and extensive drug-resistant Mycobacterium tuberculosis (Mtb) strains. These compounds have shown microbe selectivity and promising pharmacokinetics, suggesting their potential as a new class of anti-TB agents with significant efficacy (Moraski et al., 2011). Additionally, various imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and exhibited moderate to good antituberculosis activity in vitro, with some showing minimum inhibitory concentrations as low as 12.5 μg/mL against Mtb (Jadhav et al., 2016).

Antiprotozoal and Antiviral Applications

Imidazo[1,2-a]pyridines have also been explored for their antiprotozoal and antiviral potentials. Novel dicationic imidazo[1,2-a]pyridines demonstrated strong in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, with significant in vivo efficacy in a trypanosomal mouse model. This suggests their potential as antiprotozoal agents (Ismail et al., 2004). Furthermore, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showed promise as novel inhibitors of human rhinovirus, hinting at their application in treating viral infections (Hamdouchi et al., 1999).

Heterocyclic Synthesis and Chemical Modifications

Research has also focused on the synthesis of novel heterocyclic compounds using imidazo[1,2-a]pyridine derivatives as precursors. These efforts have led to the development of various heterocyclic systems with potential biological activities. For instance, reactions involving methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles generated trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010). Additionally, the development of spirocyclic oxetane-fused benzimidazoles through novel synthetic pathways highlights the versatility of imidazo[1,2-a]pyridine derivatives in creating intricate molecular architectures (Gurry et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-N-(1-oxaspiro[4.4]nonan-3-yl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12-9-20-10-13(4-5-15(20)18-12)16(21)19-14-8-17(22-11-14)6-2-3-7-17/h4-5,9-10,14H,2-3,6-8,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQLRLUSZUNMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)NC3CC4(CCCC4)OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)